Topaquinone

説明

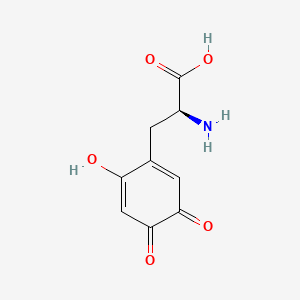

L-topaquinone is a topaquinone that has S configuration. It is a this compound and a non-proteinogenic L-alpha-amino acid.

生物活性

Topaquinone (TPQ), specifically 2,4,5-trihydroxyphenylalanine quinone, is a redox-active cofactor found in copper amine oxidases (CAOs). It plays a crucial role in the oxidative deamination of biogenic amines, a process essential for various metabolic pathways in living organisms. This article explores the biological activity of this compound, focusing on its biosynthesis, catalytic mechanisms, and structural characteristics.

Biosynthesis of this compound

This compound is synthesized through a post-translational modification of a specific tyrosine residue in the polypeptide chain of CAOs. This process is copper-dependent and involves the self-catalytic formation of TPQ from tyrosine, which has been extensively studied using various biochemical techniques. The biosynthesis can be influenced by mutations in the enzyme's active site that affect copper binding and TPQ formation .

The catalytic mechanism of TPQ in CAOs involves several key steps:

- Substrate Binding : The amine substrate binds to the active site of the enzyme, where TPQ is located.

- Oxidation : TPQ undergoes a redox reaction, where it is oxidized as it facilitates the conversion of the amine substrate into an aldehyde product.

- Formation of Semiquinone : During the reaction, an intermediate semiquinone form may be produced, which plays a critical role in electron transfer processes within the enzyme .

Structural Characteristics

The structure of TPQ is essential for its function. The unique protonation states of both TPQ and surrounding residues influence its reactivity and stability during catalysis. For instance, studies have shown that specific amino acids near TPQ can stabilize its conformation and affect its catalytic efficiency .

Table 1: Comparison of this compound's Structural Properties

| Property | Description |

|---|---|

| Molecular Formula | C10H9O4N |

| Redox State | Active as both oxidized and reduced forms |

| Key Interactions | Forms hydrogen bonds with surrounding residues |

| Protonation States | Influences catalytic activity |

Case Studies

Study 1: Copper Amine Oxidase from Arthrobacter globiformis

A detailed investigation into the CAO from Arthrobacter globiformis revealed that mutations at histidine residues involved in copper binding significantly affected TPQ formation and enzymatic activity. Mutants showed reduced catalytic efficiency, highlighting the importance of these residues in maintaining proper cofactor structure and function .

Study 2: Kinetic Analysis of TPQ Formation

Kinetic studies demonstrated that the rate of TPQ formation varies significantly depending on whether copper ions are present during enzyme activation. When Cu(II) was added aerobically to apoenzymes, TPQ biogenesis occurred at a much slower rate compared to anaerobic conditions, suggesting that oxygen plays a vital role in facilitating this process .

Research Findings

Recent research has provided insights into how conformational changes in TPQ influence its reactivity:

- A significant conformational change occurs during the transition between oxidized and reduced states of TPQ, which is essential for its catalytic function.

- The presence of bulky amino acid residues near TPQ can restrict its movement, affecting its ability to participate effectively in redox reactions .

科学的研究の応用

Biochemical Role in Enzymatic Reactions

Topaquinone serves as a cofactor in copper amine oxidases, which are enzymes that catalyze the oxidation of amines. The biogenesis of this compound occurs through the post-translational modification of a tyrosine residue within the enzyme's active site. This process involves the incorporation of molecular oxygen and copper ions, leading to the formation of TPQ from tyrosine via a complex mechanism involving multiple steps:

- Tyrosine Oxidation : The initial step involves the oxidation of a tyrosine side chain to form TPQ.

- Oxygen Activation : TPQ utilizes molecular oxygen to facilitate the oxidation of amines, resulting in aldehyde production and regeneration of the cofactor .

Table 1: Key Features of this compound Functionality

| Feature | Description |

|---|---|

| Cofactor Type | Biological redox cofactor |

| Enzymes Involved | Copper-containing amine oxidases |

| Reaction Type | Oxidation of primary amines to aldehydes |

| Biogenesis Mechanism | Post-translational modification of tyrosine |

Applications in Biotechnology

The unique properties of this compound make it valuable in biotechnological applications:

- Biocatalysis : TPQ-containing enzymes are used in biocatalytic processes for synthesizing aldehydes from amines, showcasing high specificity and efficiency .

- Biosensors : Due to its redox properties, TPQ is utilized in biosensors for detecting amines and other substrates, offering sensitive detection methods relevant to environmental monitoring and clinical diagnostics .

Case Studies and Research Findings

Several studies have elucidated the mechanisms and applications of this compound in various contexts:

- Copper Amine Oxidase Mechanisms : Research has shown that TPQ plays a critical role in copper amine oxidases' catalytic cycles, where it facilitates electron transfer processes essential for substrate oxidation .

- Quantum Chemical Studies : Theoretical studies using density functional theory have provided insights into the biogenesis and reactivity of TPQ, helping to understand its role at a molecular level .

Table 2: Summary of Research Findings on this compound

Therapeutic Potential

Emerging research suggests potential therapeutic applications for this compound:

- Antimicrobial Properties : Some studies indicate that TPQ may exhibit antimicrobial activity due to its ability to generate reactive oxygen species during the oxidation process, which can be leveraged in developing new antimicrobial agents .

- Cancer Research : Investigations into the role of TPQ in cancer metabolism are ongoing, with hypotheses suggesting that it may influence tumor growth through its redox activity .

化学反応の分析

Biogenesis of Topaquinone

The formation of TPQ from tyrosine occurs through several key steps:

-

Tyrosine Oxidation : The initial step involves the oxidation of a tyrosine side chain to form dopaquinone, which is then further oxidized to TPQ. This process is autocatalytic and relies on the presence of copper ions at the enzyme's active site.

-

Stoichiometry : The stoichiometric reaction for TPQ biogenesis can be summarized as follows:

This indicates that two moles of oxygen are consumed for every mole of TPQ produced, along with the generation of hydrogen peroxide as a byproduct .

Catalytic Mechanism

The catalytic cycle involving TPQ consists of two main half-reactions:

-

Oxidative Half-Reaction :

-

In this phase, an amine substrate binds to the enzyme, leading to the reduction of TPQ to an aminoresorcinol form (TPQ amr). This reaction involves the transfer of electrons from the amine to TPQ.

-

-

Reoxidation Step :

-

The reduced form (TPQ amr) is then oxidized back to TPQ, during which molecular oxygen is reduced to produce hydrogen peroxide. This step is critical as it regenerates the active cofactor for subsequent catalytic cycles.

-

Reaction Intermediates

During these reactions, several intermediates are formed:

Conformational Changes

The transition between these forms involves significant conformational changes in TPQ. For instance:

-

The transition from TPQ amr to TPQ sq is characterized by a ring rotation and sliding motion within the active site, which allows for effective electron transfer and stabilization of reactive intermediates .

Enzymatic Studies

Recent studies have focused on characterizing the interactions between various substrates and CAOs containing TPQ:

-

Plant copper/topaquinone-containing amine oxidases have been shown to effectively oxidize different amines, with kinetic parameters indicating reversible inhibition by certain substrates .

-

Spectroscopic studies have confirmed that specific amino acids in proximity to TPQ influence its conformational dynamics and reactivity during catalysis .

Mechanistic Insights

Research has provided insights into how oxygen interacts with the copper center during both biogenesis and catalysis:

-

It has been proposed that oxygen binds reversibly at the active site before reacting with copper-bound tyrosinate, facilitating the formation of TPQ .

-

Kinetic models indicate that various factors, including pH and temperature, significantly affect the equilibrium between different forms of TPQ and its intermediates .

特性

IUPAC Name |

(2S)-2-amino-3-(6-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,11H,1,10H2,(H,14,15)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRFBISQAMHSIX-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=O)C1=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=O)C1=O)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40982735 | |

| Record name | 3-(6-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40982735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Topaquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64192-68-3, 135791-48-9 | |

| Record name | 6-Hydroxydopa quinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064192683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Topaquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135791489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-hydroxydopa quinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04334 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(6-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40982735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-TOPAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAG3GKA51Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Topaquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。